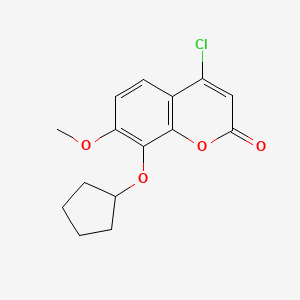
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlororesorcinol, cyclopentanol, and 7-methoxy-2H-chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 4-chlororesorcinol with cyclopentanol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as sulfuric acid, to form the chromenone core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted chromenone derivatives with various functional groups.
Oxidation: Quinones and other oxidized products.
Reduction: Dihydrochromenone derivatives.
Scientific Research Applications
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Modulate Signaling Pathways: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Bind to Receptors: It may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-methylquinolin-2(1H)-one: Similar in structure but lacks the cyclopentyloxy and methoxy groups.
4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one: Contains a phenanthrene core instead of a chromenone core.
Uniqueness
These groups can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H15ClO4 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H15ClO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
InChI Key |
NRXVFWNGJTYGGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)Cl)OC3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














